molecular formula C16H12N2O2 B2662915 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 57097-72-0

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Numéro de catalogue: B2662915
Numéro CAS: 57097-72-0
Poids moléculaire: 264.284
Clé InChI: GRTUZSFHFOVIQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a fused isoindole and quinazoline ring system, which imparts unique chemical and biological properties to the molecule.

Méthodes De Préparation

The synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be achieved through a multi-component reaction involving 2-amino-N-®-benzamide derivatives and 2-formylbenzoic acid. The reaction is typically catalyzed by sulfonic acid functionalized nanoporous silica in ethanol under reflux conditions . This method is efficient, yielding high amounts of the desired product with minimal by-products. The catalyst can be reused, making the process environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups can be introduced.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of quinazoline derivatives with additional oxygen-containing functional groups .

Mécanisme D'action

The mechanism of action of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the assembly of hepatitis B virus capsids, making it a potential antiviral agent . The compound may also interact with cellular enzymes and receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione can be compared with other isoindoloquinazoline derivatives, such as:

The presence of the methyl group in this compound contributes to its unique properties, making it a valuable compound for further research and development.

Activité Biologique

Overview

6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a member of the isoindoloquinazoline family known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antiviral treatments.

Chemical Structure and Properties

The compound features a fused isoindole and quinazoline ring system, which contributes to its unique biological properties. The presence of the methyl group at the 6-position enhances its reactivity and biological activity compared to other derivatives.

Biological Activities

1. Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral properties. It has been identified as a potent inhibitor of hepatitis B virus (HBV) capsid assembly. In studies involving various derivatives of dihydroisoindoloquinazoline, several compounds showed effective inhibition of HBV DNA replication at submicromolar concentrations. Notably, compound 4a was highlighted as the most active compared to lamivudine in inhibiting viral antigen expression and replication .

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. It functions as an irreversible inhibitor of epidermal growth factor receptor (EGFR), which is crucial in various cancers. A study reported that certain derivatives exhibited enhanced activity against EGFR-T790M mutations, showing promise in treating resistant cancer cell lines .

3. Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound displays anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways, although specific targets remain under investigation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of HBV Capsid Assembly: The compound disrupts the assembly process of HBV capsids, preventing viral replication.
  • EGFR Inhibition: By binding irreversibly to EGFR, it blocks downstream signaling pathways that promote tumor growth and survival.

Comparative Analysis with Similar Compounds

A comparative analysis with other isoindoloquinazoline derivatives reveals that the methyl substitution significantly influences biological activity:

Compound NameStructureBiological Activity
This compoundStructurePotent HBV inhibitor; anticancer activity
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dioneLacks methyl groupReduced biological activity
Tetrahydropyrimido[2,1-a]isoindole-2,6-dioneDifferent ring systemDistinct chemical properties

Case Studies

Several case studies highlight the efficacy of this compound in laboratory settings:

  • Study on HBV Inhibition: A series of synthesized derivatives were tested for anti-HBV activity. The results indicated that compounds with structural modifications retained or enhanced their inhibitory effects on HBV replication .
  • EGFR Inhibition Trials: In vivo studies demonstrated that optimized derivatives showed significant tumor regression in xenograft models resistant to conventional therapies .

Propriétés

IUPAC Name

6-methyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-17-14-10-6-2-3-7-11(10)16(20)18(14)13-9-5-4-8-12(13)15(17)19/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUZSFHFOVIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.